molecular formula C₂₆H₃₁O₇P B1146356 Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate CAS No. 332888-40-1

Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate

Cat. No.: B1146356
CAS No.: 332888-40-1
M. Wt: 486.49
InChI Key:
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Description

Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate is a complex organic phosphate ester. This compound is notable for its unique structure, which includes a phosphate group bonded to a butyl chain that is further substituted with phenylmethoxy and dihydroxy groups. Its molecular formula is C({26})H({31})O(_{7})P, and it has a molecular weight of approximately 486.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the butyl chain, which is functionalized with hydroxyl and phenylmethoxy groups.

    Phosphorylation: The key step involves the phosphorylation of the dihydroxy butyl intermediate. This is usually achieved using phosphorus oxychloride (POCl({3})) in the presence of a base such as pyridine.

    Benzylation: The final step involves the benzylation of the phosphate ester, which is typically carried out using benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K({3})).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for scale, including temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: The compound can be reduced to remove the phosphate group or to convert the hydroxyl groups to hydrogen atoms. Typical reducing agents include lithium aluminum hydride (LiAlH({4})).

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO({3}) in acetic acid.

    Reduction: LiAlH({4}) in methanol.

    Substitution: NaOCH(_{3}) in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex phosphate esters.

    Biology: Studied for its potential role in biochemical pathways involving phosphate esters.

    Medicine: Investigated for its potential as a prodrug, where the phosphate group can be enzymatically cleaved to release the active drug.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate involves its interaction with biological molecules through its phosphate group. This group can form ester bonds with hydroxyl groups in proteins and nucleic acids, potentially altering their function. The compound may also act as a substrate for enzymes that process phosphate esters, leading to the release of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl phosphate: Lacks the butyl chain and hydroxyl groups, making it less complex.

  • **Methyl-D-erythritol phosphate

Properties

IUPAC Name

dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31O7P/c1-26(28,21-30-17-22-11-5-2-6-12-22)25(27)20-33-34(29,31-18-23-13-7-3-8-14-23)32-19-24-15-9-4-10-16-24/h2-16,25,27-28H,17-21H2,1H3/t25-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLRWWIOYQIQTQ-DCWQJPKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)(C(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COCC1=CC=CC=C1)([C@@H](COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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